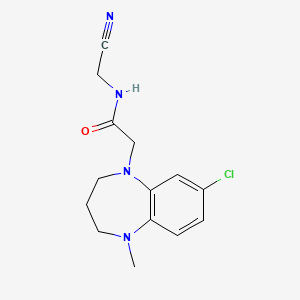

![molecular formula C21H17FN2OS B3010548 [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone CAS No. 919709-50-5](/img/structure/B3010548.png)

[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone is a useful research compound. Its molecular formula is C21H17FN2OS and its molecular weight is 364.44. The purity is usually 95%.

BenchChem offers high-quality [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein kinase (MAPK) is crucial in cytokine-induced signaling, which is activated in response to stress, apoptosis, and proliferation. Inhibitors targeting this kinase are valuable for therapeutic intervention in diseases like cancer, autoimmune disorders, and inflammation. The compound , due to its structural similarity to known p38 MAP kinase inhibitors, could serve as a potent inhibitor, providing a new avenue for disease treatment and research .

COX-2 Inhibition for Anti-inflammatory Applications

Selective COX-2 inhibitors are sought after for their reduced side effects compared to non-selective NSAIDs. The subject compound’s structural features, particularly the presence of a sulfanyl group attached to a fluorophenyl moiety, suggest it could be a selective COX-2 inhibitor. This application is significant in the development of new medications for pain, fever, and inflammation with fewer gastrointestinal complications .

Drug Metabolism and Pharmacokinetics

Understanding the metabolism of therapeutic agents is critical. The compound’s metabolism could involve sulfoxidation and other oxidative reactions, which are important for determining its pharmacokinetic profile. This knowledge aids in optimizing dosage forms and administration routes for potential medications .

Mécanisme D'action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 14 (MAPK14) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases play a crucial role in mediating various cellular responses to a range of stimuli, including cytokines, stress factors, and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways mediated by these kinases, leading to changes in cellular responses to external stimuli .

Biochemical Pathways

The compound affects the MAPK signaling pathway . This pathway plays a key role in regulating various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting the activity of MAPK14 and MAPK1, the compound disrupts this pathway, potentially leading to altered cellular responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In human hepatic microsomal incubations, the predominant metabolic transformation of the compound was found to be sulfoxidation . The enzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 were identified as the prominent enzymes involved in the metabolism of the compound . The compound was also found to be rapidly and highly converted to its active sulfoxide metabolite in rats .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to its inhibition of MAPK14 and MAPK1 . This inhibition disrupts the MAPK signaling pathway, potentially leading to altered cellular responses to external stimuli .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Propriétés

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2OS/c22-17-10-8-15(9-11-17)14-26-21-23-12-13-24(21)20(25)19-7-3-5-16-4-1-2-6-18(16)19/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEYYJYSVCGRDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)

![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)

![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)

![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3010481.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)

![(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3010487.png)